molecular formula C16H13As2NO3S4 B120825 ReAsH-EDT2 CAS No. 438226-89-2

ReAsH-EDT2

Cat. No. B120825
M. Wt: 545.4 g/mol
InChI Key: UNIBJWQHKWCMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ReAsH-EDT2 is a membrane-permeant fluorogenic biarsenical compound derived from the dye resorufin. It is designed for fluorescent labeling of proteins that have been genetically tagged with a specific tetracysteine motif (CysCysProGlyCysCys). The synthesis of ReAsH-EDT2 is achieved through a two-step procedure that starts with an inexpensive precursor dye and minimizes the handling of toxic reagents like arsenic trichloride. This makes the synthesis accessible for a typical chemistry laboratory and can be completed within 2 to 3 days .

Synthesis Analysis

The preparation of ReAsH-EDT2 involves a straightforward synthesis process that can yield the compound in good amounts. The process is designed to be carried out in a standard chemistry lab setting, taking into account the safety concerns associated with the use of arsenic compounds. The synthesis is part of a broader method that can be applied to create a variety of biarsenical reagents and intermediates that bind to the tetracysteine-tagged proteins .

Molecular Structure Analysis

ReAsH-EDT2's molecular structure allows it to specifically bind to the tetracysteine tag on proteins. This specificity is crucial for its function as a fluorescent label, as it ensures that the fluorescence signal is a direct result of the interaction with the target protein. The structure of ReAsH-EDT2 is derived from resorufin, which contributes to its fluorescent properties .

Chemical Reactions Analysis

The chemical reactivity of ReAsH-EDT2 is particularly relevant when it comes to its binding to the tetracysteine tag on proteins. This interaction is the basis for its use as a probe in studying protein dynamics. The biarsenical nature of ReAsH-EDT2 means that it can form stable complexes with the tetracysteine motif, which is essential for its function as a quantitative probe .

Physical and Chemical Properties Analysis

ReAsH-EDT2's physical and chemical properties, such as its fluorescence, are central to its application in cellular studies. The compound's ability to permeate cell membranes and its fluorescent properties allow for the in-cell study of protein dynamics without the perturbation caused by larger protein tags. The fluorescence of ReAsH-EDT2 can be probed by FRET or direct excitation, which is useful for quantitative thermodynamic and kinetic studies .

Relevant Case Studies

One case study involving ReAsH-EDT2 is its use in labeling the model protein phosphoglycerate kinase (PGK) to study protein stability and kinetics both in vitro and in cells. The study found that using ReAsH-EDT2 allowed for quantitative measurements of protein folding rates and compared the effects of different-sized tags on protein dynamics. The research demonstrated that smaller tags, like ReAsH-EDT2, resulted in folding rates closer to those observed in vitro, highlighting the importance of tag size in in-cell measurements .

Scientific Research Applications

Rotamer-Restricted Fluorogenicity

  • Fluorescent Labeling of Proteins : ReAsH-EDT2 becomes fluorescent when bound to a protein containing a tetracysteine motif, which is valuable for studying protein localization and dynamics in live cells (Walker, Rablen, & Schepartz, 2016).

Protein Labeling

  • Membrane-Permeant Characteristics : This dye can label tetracysteine-tagged proteins within cells due to its ability to permeate cellular membranes (Adams & Tsien, 2008).

Orthogonal Peptide Binding

  • Selective Labeling of Proteins : ReAsH-EDT2 has been used to selectively label proteins engineered with specific peptide sequences, enabling the differential labeling of proteins in complex environments (Chen et al., 2007).

In Vivo Protein Labeling

  • Application in Dictyostelium : Demonstrated effective for in vivo protein tagging in Dictyostelium, offering an alternative to traditional fluorescent protein fusion tagging methods (Hwang, Chen, & Knecht, 2009).

Studying AMPA Receptors

  • Analysis of Neural Plasticity : Used for studying AMPA receptor trafficking in neurons, contributing to our understanding of synaptic modifications and neural plasticity (Ju et al., 2004).

Protein-Protein Interactions

Chromophore-Assisted Light Inactivation

  • Inactivation of Proteins : This dye is used in chromophore-assisted light inactivation (CALI) of proteins, a method that allows precise inactivation of specific proteins in living cells (Tour et al., 2003).

Single Molecule Localization

  • High-Resolution Imaging : Enabled nanometer-scale localization of single molecules, enhancing the resolution of molecular imaging in biological research (Park, Hanson, Duff, & Selvin, 2004).

In-Cell Protein Dynamics

  • Protein Dynamics Study : Used as a quantitative probe to study in-cell protein dynamics, offering insights into the effects of protein tags on protein behavior (Gelman, Wirth, & Gruebele, 2016).

Improved Fluorescence Brightness

  • Enhanced Fluorescence for Imaging : Development of tetracysteine peptides with improved ReAsH brightness, facilitating better imaging contrast in live cells (Van Engelenburg, Nahreini, & Palmer, 2010).

Orthogonal Labeling of Proteins

  • Dual Protein Labeling : Demonstrated the possibility of labeling two different proteins orthogonally in intact cells using both FlAsH and ReAsH, a significant advance in studying protein interactions (Zürn et al., 2010).

Versatile Imaging Applications

  • Live-Cell Imaging of Synthetic Peptides : Used for live-cell fluorescent imaging of synthetic peptides expressed in plants, expanding the applications of ReAsH-EDT2 beyond animal cells (Estevez & Somerville, 2006).

Safety And Hazards

ReAsH-EDT2 is classified as Acute Tox. (Oral) 3: H301 according to its Safety Data Sheet . It is not intended for human or veterinary use .

Future Directions

ReAsH-EDT2 is a valuable tool for studying protein dynamics and protein-protein interactions . Its small size reduces interference with protein function, making it ideal for tracking protein localization . Its versatility also offers a wide range of benefits, such as rapid detection of proteins, multiplex flexibility, and suitability for imaging in live or fixed cells .

properties

IUPAC Name

4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIBJWQHKWCMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13As2NO3S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572996
Record name 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ReAsH-EDT2

CAS RN

438226-89-2
Record name 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
249
Citations
SR Adams, RY Tsien - Nature protocols, 2008 - nature.com
The membrane-permeant fluorogenic biarsenicals FlAsH-EDT 2 and ReAsH-EDT 2 can be prepared in good yields by a straightforward two-step procedure from the inexpensive …
Number of citations: 155 www.nature.com
NW Luedtke, RJ Dexter, DB Fried… - Nature chemical …, 2007 - nature.com
Recombinant polypeptides and protein domains containing two cysteine pairs located distal in primary sequence but proximal in the native folded or assembled state are labeled …
Number of citations: 166 www.nature.com
S Tonnemacher, G Becker, A Heselich… - indico.gsi.de
DNA is the most critical biological target of ionizing radiation with DNA double-strand breaks (DSBs) being the most lethal form of DNA damage. The repair protein 53BP1 is readily …
Number of citations: 0 indico.gsi.de
B Chen, H Cao, P Yan, MU Mayer… - Bioconjugate …, 2007 - ACS Publications
Biarsenical multiuse affinity probes (MAPs) complexed with ethanedithiol (EDT) permit the selective cellular labeling of proteins engineered with tetracysteine motifs, but are limited by …
Number of citations: 46 pubs.acs.org
AS Walker, PR Rablen, A Schepartz - Journal of the American …, 2016 - ACS Publications
Fluorogenic dyes such as FlAsH and ReAsH are used widely to localize, monitor, and characterize proteins and their assemblies in live cells. These bis-arsenical dyes can become …
Number of citations: 23 pubs.acs.org
RD Hwang, CC Chen, DA Knecht - Journal of microscopy, 2009 - Wiley Online Library
… Optimization of ReAsH-EDT2 concentration for cell labelling. pDFLN-4Cys transfected cells were labelled in LoFlo medium containing (A) 0.5 μm, 1 μm, 2 μm or 4 μm ReAsH-EDT 2 …
Number of citations: 10 onlinelibrary.wiley.com
W Ju, W Morishita, J Tsui, G Gaietta, TJ Deerinck… - Nature …, 2004 - nature.com
Regulation of AMPA receptor (AMPAR) trafficking is important for neural plasticity. Here we examined the trafficking and synthesis of the GluR1 and GluR2 subunits using ReAsH-EDT 2 …
Number of citations: 645 www.nature.com
L Perdios, TD Bunney, SC Warren… - Advances in …, 2015 - researchgate.net
… -induced artificial dimerizer (GyrB), FGFR1 kinase domain (KD) and a tetracysteine (TC) motif that enables fluorescent labelling with biarsenical dyes FlAsH-EDT2 and ReAsH-EDT2. …
Number of citations: 0 www.researchgate.net
S John, D Cesario, JN Weiss - Acta physiologica scandinavica, 2003 - Wiley Online Library
… ReAsh-EDT2 (green) followed by ReAsH (red) to label newly synthesized connexin43 into both gap junctional plaques and the plasma membrane. The green comes from ReAsh-EDT2, …
Number of citations: 99 onlinelibrary.wiley.com
EW Tate, M Katan - 2015 - cyberleninka.org
… TC tagged with FlAsH-EDT2 (or ReAsH-EDT2) can be studied in a mixture of proteins or in a crude lysate. The identity of the fully labelled protein was further confirmed by native mass …
Number of citations: 0 cyberleninka.org

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